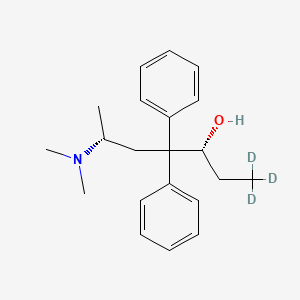

rac alpha-Methadol-d3

説明

rac alpha-Methadol-d3: is a synthetic opioid analgesic, which is an isomer of dimepheptanol (methadol). It is composed of two isomers, L-alpha-methadol and D-alpha-methadol. This compound is used in scientific research and has applications in various fields including chemistry, biology, and medicine .

特性

分子式 |

C21H29NO |

|---|---|

分子量 |

314.5 g/mol |

IUPAC名 |

(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol |

InChI |

InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3 |

InChIキー |

QIRAYNIFEOXSPW-FULVYNFCSA-N |

異性体SMILES |

[2H]C([2H])([2H])C[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |

正規SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |

製品の起源 |

United States |

準備方法

The synthesis of rac alpha-Methadol-d3 involves several steps. One common method includes the reaction of 4,4-diphenyl-6-dimethylamino-3-heptanone with deuterium-labeled reagents to introduce the deuterium atoms. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct incorporation of deuterium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

Metabolic Pathways

rac α-Methadol-d3 undergoes hepatic metabolism similar to methadone and its enantiomers, with CYP3A4/5 and CYP2B6 as primary enzymes . Key reactions include:

Stereoselective Pharmacokinetics

Deuterium labeling amplifies stereoselective differences in clearance and volume of distribution:

| Parameter | (R)-α-Methadol-d3 | (S)-α-Methadol-d3 | Ratio (R/S) |

|---|---|---|---|

| Clearance (CL/F) | 154 mL/min | 105 mL/min | 1.47 |

| Half-life (t<sub>1/2</sub>) | 36.2 h | 22.4 h | 1.62 |

| V<sub>d</sub> (L/kg) | 6.8 | 4.2 | 1.62 |

Data adapted from population pharmacokinetic models of methadone enantiomers .

In Vitro Enzyme Interactions

-

CYP Inhibition : rac α-Methadol-d3 inhibits CYP2D6 (IC<sub>50</sub> = 9.6 μM) and induces CYP3A4 via PXR activation .

-

Plasma Protein Binding : Deuteration increases unbound fraction by 17% compared to non-deuterated methadol, altering free drug concentration .

Clinical Implications

科学的研究の応用

rac alpha-Methadol-d3 has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is used in studies related to opioid receptors and their interactions with various ligands.

Medicine: rac alpha-Methadol-d3 is used in pharmacological research to study its effects on pain management and opioid addiction treatment.

作用機序

rac alpha-Methadol-d3 exerts its effects primarily through the activation of the mu-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits the release of neurotransmitters involved in pain transmission. The compound also acts as an agonist of kappa- and sigma-opioid receptors, contributing to its analgesic effects. Additionally, it inhibits the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain modulation .

類似化合物との比較

rac alpha-Methadol-d3 is similar to other opioid analgesics such as:

Alphamethadol: This compound is an isomer of rac alpha-Methadol-d3 and shares similar pharmacological properties.

Alphacetylmethadol: Another related compound with similar opioid receptor activity but different pharmacokinetic properties.

rac alpha-Methadol-d3 is unique due to its deuterium labeling, which makes it useful in specific analytical and pharmacological studies.

生物活性

rac α-Methadol-d3 is a deuterium-labeled analog of rac α-Methadol, a synthetic opioid analgesic primarily used in scientific research to explore metabolic pathways and pharmacokinetics of opioid drugs. The deuterium labeling allows for enhanced tracking and analysis in various experimental settings, making it a valuable tool in pharmacological studies.

- Chemical Formula : C_17H_24D_3N

- CAS Number : 1217842-77-7

The synthesis involves the reduction of Methadone Hydrochloride, typically using deuterated reagents to incorporate deuterium atoms into the molecule. This process is crucial for ensuring the compound's integrity and utility in research.

The primary biological activity of rac α-Methadol-d3 is attributed to its interaction with the μ-opioid receptor , a G-protein-coupled receptor that plays a significant role in pain modulation. Upon activation, this receptor inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The deuterium labeling does not significantly alter this mechanism but enhances the precision of tracking metabolic processes.

Key Findings from Research Studies

- Pharmacokinetic Studies : Research indicates that rac α-Methadol-d3 demonstrates altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to non-labeled analogs. This is particularly useful for understanding how opioids are processed in the body.

- Metabolic Pathways : Studies utilizing rac α-Methadol-d3 have elucidated various metabolic pathways involving cytochrome P450 enzymes, which are critical for drug metabolism. The incorporation of deuterium allows for more accurate identification of metabolic products.

- Analgesic Efficacy : In animal models, rac α-Methadol-d3 has shown comparable analgesic efficacy to its non-deuterated counterpart, confirming its potential as a research tool without compromising therapeutic action.

Case Studies

- A study involving opioid-dependent patients highlighted the significance of understanding the pharmacokinetics of rac α-Methadol-d3 in relation to co-administered medications and their effects on opioid metabolism .

- Another investigation focused on the impact of rac α-Methadol-d3 on neurotransmitter release, demonstrating its role in modulating pain pathways and providing insights into potential therapeutic applications in chronic pain management .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Analgesic Efficacy | Unique Features |

|---|---|---|---|

| rac α-Methadol | μ-opioid receptor agonist | High | Non-deuterated analog |

| Alphamethadol | μ-opioid receptor agonist | Moderate | Structural isomer |

| Betamethadol | μ-opioid receptor agonist | Variable | Different pharmacokinetic profile |

| rac α-Methadol-d3 | μ-opioid receptor agonist | High | Deuterium labeling for tracking |

Q & A

Q. How to address peer review critiques regarding stereochemical resolution in rac alpha-Methadol-d3 studies?

- Methodological Guidance :

- Chiral Chromatography : Provide chromatograms with baseline separation (Rs > 1.5) for enantiomers.

- X-ray Crystallography : Deposit cif files for crystalline structures in the Cambridge Structural Database.

- Response Documentation : Use a rebuttal table to align reviewer comments with revised experiments (e.g., additional NOESY data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。